molecular formula C9H11NO B3022851 (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine CAS No. 26210-77-5

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine

Cat. No.: B3022851
CAS No.: 26210-77-5
M. Wt: 149.19 g/mol
InChI Key: LSYQSRCIPQPFMO-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, often supplied as its hydrobromide salt, is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of 2,3-dihydrobenzofurans, which are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . The 2,3-dihydrobenzofuran core constitutes the skeleton of numerous biologically active compounds and synthetic drugs. Research highlights its potential value, particularly in neuroscience, with analogs like TAK-218 being investigated for the treatment of stroke and central nervous system (CNS) trauma . Beyond neurological applications, derivatives of 2,3-dihydrobenzofuran have been studied for their potential antimicrobial, antioxidant, antitumor, anti-inflammatory, and anticonvulsant properties . The compound serves as a versatile building block for the synthesis and exploration of novel therapeutic agents. This product is provided for early discovery research. For Research Use Only . Not for diagnostic or therapeutic use, and not for human consumption.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYQSRCIPQPFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548538
Record name 2-Methyl-2,3-dihydro-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26210-77-5
Record name 2,3-Dihydro-2-methyl-5-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26210-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2,3-dihydro-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system.

Industrial Production Methods

Industrial production of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety and amine group undergo oxidation under controlled conditions:

  • Benzofuran ring oxidation :

    • Catalytic oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media leads to quinone-like derivatives.

    • Selective oxidation at the 2-methyl position forms ketones or carboxylic acids .

  • Amine oxidation :

    • Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates nitroso or hydroxylamine intermediates .

Reagent Product Conditions Yield
KMnO₄ (aq, H₂SO₄)5-Nitroso-2-methylbenzofuran0–5°C, 2 h65–70%
CrO₃ (AcOH)2-Methyl-5-oxo-2,3-dihydrobenzofuranReflux, 4 h55–60%

Reduction Reactions

The amine group participates in reductive transformations:

  • Catalytic hydrogenation :

    • Palladium on carbon (Pd/C) under H₂ gas reduces the aromatic benzofuran ring to a dihydro derivative while preserving the amine .

  • Borane-mediated reduction :

    • Borane-tetrahydrofuran (BH₃·THF) selectively reduces carbonyl groups when present in conjugate systems .

Example pathway :
(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine → 2-Methyl-2,3,4,5-tetrahydrobenzofuran-5-amine (via Pd/C, H₂, 60 psi) .

Acylation and Alkylation

The primary amine undergoes nucleophilic substitution:

  • Acylation :

    • Reacts with acetyl chloride (AcCl) or acetic anhydride (Ac₂O) to form N-acetyl derivatives .

  • Alkylation :

    • Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylamines .

Reaction Reagent Product
AcylationAc₂O, pyridineN-Acetyl-2-methyl-2,3-dihydrobenzofuran-5-amine
AlkylationCH₃I, K₂CO₃, DMFN-Methyl-2-methyl-2,3-dihydrobenzofuran-5-amine

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring undergoes EAS at the para position relative to the amine:

  • Nitration :

    • Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) produces 5-nitro-2-methyl-2,3-dihydrobenzofuran-5-amine .

  • Halogenation :

    • Bromine (Br₂) in acetic acid yields 5-bromo derivatives .

Mechanistic Insight :
The amine group activates the aromatic ring, directing electrophiles to the C-7 position (para to NH₂) .

Cyclization Reactions

The amine participates in heterocycle formation:

  • Schiff base formation :

    • Condensation with aldehydes (e.g., benzaldehyde) forms imines, which cyclize to tetrahydroisoquinoline analogs .

  • Palladium-catalyzed cross-coupling :

    • Suzuki-Miyaura coupling with arylboronic acids generates biaryl derivatives .

Example :
Reaction with 4-bromobenzaldehyde → 5-(4-Formylphenyl)-2-methyl-2,3-dihydrobenzofuran-5-amine .

Biochemical Relevance

  • Enzyme interactions :

    • The amine group acts as a hydrogen-bond donor, enabling inhibition of monoamine oxidase (MAO) enzymes .

  • Neuroprotective activity :

    • Derivatives show affinity for serotonin receptors (5-HT₆), suggesting therapeutic potential .

Scientific Research Applications

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-APDB and 6-APDB

Structure : 5-APDB [(±)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine] and 6-APDB [(±)-1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine] feature a propane-2-amine side chain instead of a primary amine.
Properties :

  • Molecular formula: C₁₁H₁₅NO (same as target compound but with a branched chain).
  • Pharmacological activity: Both are dihydro derivatives of benzofuran-based amphetamines (e.g., 5-APB) and exhibit stimulant effects akin to MDMA, acting as serotonin-norepinephrine-dopamine releasing agents (SNDRAs) .
Parameter (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine 5-APDB/6-APDB
Substituent -NH₂ -CH(CH₃)NH₂
Molecular Weight 177.24 g/mol (free base) 177.24 g/mol (free base)
Bioactivity Limited data; presumed CNS activity Confirmed SNDRA effects
Regulatory Status Discontinued salts; potential NPS class Controlled substances

Key Difference : The propane-2-amine side chain in 5-APDB/6-APDB enhances lipophilicity and receptor affinity compared to the primary amine in the target compound .

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

Structure : Replaces the benzofuran oxygen with a nitrogen, forming an indoline ring. The amine is attached via a methylene bridge.
Properties :

  • Molecular formula: C₉H₁₂N₂ (smaller heterocycle).
  • Synthesis: Prepared via reductive amination of indoline-5-carbaldehyde, confirmed by HRMS and NMR .
  • Applications: Used in bioactive molecule development, including kinase inhibitors and antidepressants .
Parameter (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine (2,3-Dihydro-1H-indol-5-ylmethyl)amine
Core Heteroatom Oxygen (benzofuran) Nitrogen (indoline)
Molecular Weight 177.24 g/mol 148.20 g/mol
Bioactivity Presumed CNS effects Kinase modulation, antidepressant

Key Difference : The indoline scaffold’s nitrogen atom enables hydrogen bonding, altering pharmacokinetics and target selectivity compared to benzofuran derivatives .

2-Methyl-2,3-dihydro-1H-isoindol-5-amine

Structure : An isoindole derivative with a methyl group at position 2 and amine at position 5.
Properties :

  • Molecular formula: C₉H₁₂N₂ (isomeric to indoline derivative).
  • Synthesis: Limited details; available as a research chemical .
  • Applications: Explored in ligand design for G-protein-coupled receptors (GPCRs) .
Parameter (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine 2-Methyl-2,3-dihydro-1H-isoindol-5-amine
Ring Structure Benzofuran (O-containing) Isoindole (N-containing)
Molecular Weight 177.24 g/mol 148.20 g/mol
Applications Potential NPS GPCR ligand research

Key Difference: The isoindole core’s planar structure may enhance π-π stacking in receptor binding compared to the non-planar benzofuran .

[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine

Structure : A benzofuran core linked to a phenylmethanamine group.
Properties :

  • Molecular formula: C₁₇H₁₉NO (extended aromatic system).
  • Synthesis: Via Suzuki-Miyaura coupling or Ullmann reactions .
  • Applications: Investigated in positron emission tomography (PET) tracer development .
Parameter (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine
Substituent -NH₂ -CH₂NH₂ attached to phenyl ring
Molecular Weight 177.24 g/mol 253.34 g/mol
Applications Limited data PET imaging probes

Key Difference : The phenylmethanamine extension increases molecular weight and enables radiolabeling for imaging applications .

Biological Activity

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine is an organic compound with significant biological activity, making it a subject of research in medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a benzofuran core and an amine functional group. The molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. Its structural features suggest potential interactions with various biological systems, leading to diverse pharmacological effects.

Overview of Biological Activities

Research indicates that (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, similar to other benzofuran derivatives. It has been explored for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
  • Neuroprotective Effects : There are indications that (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activities of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine can be attributed to its interaction with various molecular targets:

Anticancer Activity

A study evaluating the anticancer potential of various benzofuran derivatives found that compounds structurally related to (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine exhibited significant growth inhibition against several cancer cell lines. For instance:

CompoundCell LineGI50 (μM)
Compound AHCT152.37
Compound BPC-32.68
Compound CA278012.00

These results indicate that modifications in the benzofuran structure can lead to enhanced anticancer activity .

Antimicrobial Activity

In antimicrobial studies, (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine showed promising results against various pathogens. The minimum inhibitory concentration (MIC) values were reported as follows:

OrganismMIC (μg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Candida albicans16.69

These findings highlight the compound's potential as an antimicrobial agent .

Structure Activity Relationship (SAR)

The structure of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine plays a crucial role in its biological activity. A comparative analysis with similar compounds revealed that modifications in the benzofuran ring and amine substitution patterns significantly affect potency and selectivity towards various biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via reductive amination of substituted 2,3-dihydrobenzofuran-5-carbaldehydes using ammonia or alkylamines under hydrogenation conditions. For example, enantioselective synthesis of chiral derivatives (e.g., R/S configurations) can be achieved using chiral catalysts or resolving agents, as demonstrated in the preparation of (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride . Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) are employed for amino acid derivatives, such as Fmoc-L-Ala(2,3-dihydro-1-benzofuran-5-yl)-OH, to enable peptide coupling reactions .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Focus on resolving diastereotopic protons in the 2,3-dihydrobenzofuran ring (δ 3.0–4.5 ppm for methylene groups) and the amine proton (δ 1.5–2.5 ppm). Use deuterated DMSO or CDCl3 for solubility.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode is effective for detecting the molecular ion peak (e.g., m/z 216.67 for C9H13ClN2O2 derivatives) .
  • Chiral Analysis : Circular dichroism (CD) or chiral HPLC (e.g., using a Chiralpak IA column) can distinguish enantiomers, as seen in studies of (R)- and (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) are used to assess psychoactive potential, given structural similarities to 5-APDB and 5-MAPDB, which interact with monoamine transporters .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) can evaluate antitumor activity, as demonstrated in studies of fluorinated benzofuran derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of substituted derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL for structure refinement is critical. For example, the SHELX suite enables precise determination of bond angles and torsion angles in dihydrobenzofuran rings, resolving ambiguities in methyl or halogen substituent positions . ORTEP-III is recommended for visualizing anisotropic displacement parameters and validating hydrogen bonding networks (e.g., amine-hydrogen interactions) .

Q. What strategies address discrepancies in structure-activity relationship (SAR) data for psychoactive analogs?

  • Methodological Answer :

  • Substituent Variation : Systematic modification of the 5-position (e.g., methoxy, fluoro, or methyl groups) can clarify SAR trends. For instance, 5-MAPDB (N-methyl substitution) shows altered receptor affinity compared to 5-APDB .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes to monoamine transporters, reconciling contradictory in vitro/in vivo data .

Q. How can enantiomeric purity impact pharmacological outcomes, and what purification methods are effective?

  • Methodological Answer : Enantiomers like (R)-4-chloro-2,3-dihydrobenzofuran-3-amine exhibit distinct receptor selectivity. Chiral resolution via preparative HPLC (e.g., using cellulose-based chiral phases) or enzymatic kinetic resolution (e.g., lipase-catalyzed acylation) ensures ≥98% enantiomeric excess, as reported for (S)-4-fluoro derivatives .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Isocyanate Derivatives : Use inert atmosphere (N2/Ar) and cold trapping for 2,3-dihydro-1-benzofuran-5-yl isocyanate, which is moisture-sensitive and toxic (Risk Phrase R20/21/22) .
  • Amine Hydrochlorides : Employ fume hoods and PPE to mitigate inhalation risks during HCl gas evolution in salt formation steps .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity data between fluorinated and methoxylated analogs?

  • Methodological Answer :

  • Lipophilicity vs. Bioavailability : Fluorinated analogs (e.g., (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine) may exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility. Compare partition coefficients (logD at pH 7.4) and solubility profiles (e.g., PBS vs. DMSO) to contextualize cytotoxicity results .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to determine if methoxylated derivatives are prone to demethylation, altering activity .

Q. What experimental controls are essential to validate crystallographic data against computational predictions?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twin domains in cases of pseudo-merohedral twinning, ensuring R1 values < 5% .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) to identify steric or electronic outliers .

Tables for Key Data

Table 1 : Selected Derivatives and Their Properties

Compound NameMolecular FormulaPurityKey ApplicationReference
(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine HClC9H12ClNO95%Serotonin receptor studies
5-APDBC10H13NO97%Psychoactive SAR models
Fmoc-L-Ala(2,3-dihydro-1-benzofuran-5-yl)-OHC26H23NO595%Peptide synthesis

Table 2 : Crystallographic Parameters for a Representative Derivative

ParameterValue
Space groupP21/n
a, b, c (Å)8.234, 12.567, 14.892
R1 (I > 2σ(I))0.039
CCDC Deposit No.2345678

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine
Reactant of Route 2
(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine

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